molecular formula C18H12O B107985 2-Hydroxychrysene CAS No. 65945-06-4

2-Hydroxychrysene

Cat. No.: B107985
CAS No.: 65945-06-4
M. Wt: 244.3 g/mol
InChI Key: RSBSTIBFPNNSTH-UHFFFAOYSA-N
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Description

2-Hydroxychrysene is a derivative of chrysene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a hydroxyl group at the second position of the chrysene structure. This compound is part of a broader class of oxygenated polycyclic aromatic hydrocarbons, which are known for their environmental persistence and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxychrysene can be synthesized through the oxidation of chrysene. This process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetic acid, and the temperature is maintained at a moderate level to ensure the selective formation of the hydroxylated product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxychrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxychrysene has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: Investigated for its effects on biological systems, particularly its toxicity and metabolic pathways in aquatic organisms.

    Medicine: Studied for its potential role in carcinogenesis and its interactions with biological macromolecules.

    Industry: Used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxychrysene involves its interaction with cellular components, particularly through the activation of the aryl hydrocarbon receptor. This receptor mediates the compound’s effects by regulating the expression of genes involved in xenobiotic metabolism. The compound’s toxicity is also linked to the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular structures .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxychrysene is unique due to its specific regioselective toxicity and its higher binding affinity to the aryl hydrocarbon receptor compared to other hydroxychrysenes. This makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons and their derivatives .

Properties

IUPAC Name

chrysen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBSTIBFPNNSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216167
Record name 2-Chrysenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65945-06-4
Record name 2-Hydroxychrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65945-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxychrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065945064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chrysenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS52CTZ6Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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